
2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3S2 and its molecular weight is 496.6. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
α-Glucosidase Inhibition for Type 2 Diabetes
Background: Type 2 diabetes is a metabolic disorder characterized by chronic hyperglycemia due to defective insulin secretion or impaired insulin action. Managing blood glucose levels is crucial in diabetes treatment. Carbohydrate hydrolases, including α-glucosidase, play a key role in regulating blood glucose by breaking down oligosaccharides and disaccharides into α-glucose.
Compound Activity: The compound belongs to the class of indolyl-1,2,4-oxadiazole derivatives. These compounds were synthesized and evaluated as non-competitive α-glucosidase inhibitors. Notably, most of these derivatives exhibited better inhibitory activity than the reference drug acarbose. Among them, compound 35 demonstrated the highest potency as an inhibitor .
Mechanism: Compound 35 exerts non-competitive inhibition on α-glucosidase. Kinetic analysis confirmed this mode of action. Additionally, fluorescence quenching experiments revealed direct binding between compound 35 and α-glucosidase. Importantly, selected compounds did not adversely affect cell viability in human normal hepatocytes (LO2) or liver cancer cells (HepG2). Thus, this compound class offers a new chemotype for developing novel drugs against type 2 diabetes.
Potential Anti-Inflammatory and Antibacterial Properties
Background: Indole derivatives have been investigated for their diverse biological activities. In this context, the compound’s 3-(1H-indol-5-yl)-1,2,4-oxadiazole core has been previously explored as a potential anti-inflammatory and antibacterial agent .
Future Research: Given its promising properties, further studies could explore the compound’s anti-inflammatory mechanisms and its potential as an antibacterial agent.
Modulation of Gastrointestinal Motility
Tryptamine and 5-HT Release: Tryptamine, a close structural relative of indole, induces the release of serotonin (5-HT) to modulate gastrointestinal motility as a neurotransmitter. Exogenous tryptamine can act on 5-HT4 receptors, increasing anion and fluid secretion in the proximal colon and accelerating gastrointestinal transit .
Other Biological Activities
While the specific compound’s applications are well-documented, it’s worth noting that indole derivatives, in general, exhibit a wide range of biological activities. These include anticancer, anti-inflammatory, and antimicrobial effects. Further investigations could explore these additional properties.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S2/c30-20(25-14-17-4-3-11-32-17)15-33-23-27-26-22(34-23)29-9-7-28(8-10-29)21(31)12-16-13-24-19-6-2-1-5-18(16)19/h1-6,11,13,24H,7-10,12,14-15H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFXRUGORUURT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

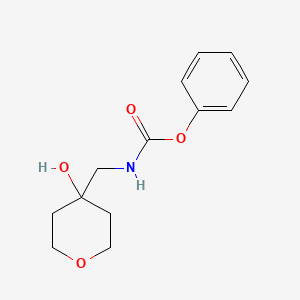
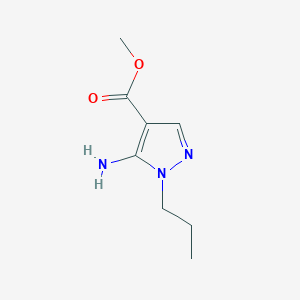
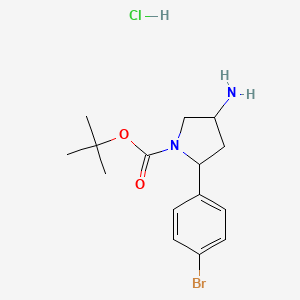
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)
![3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2405873.png)
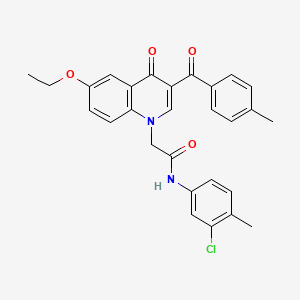
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)
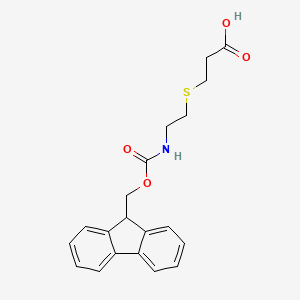

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)
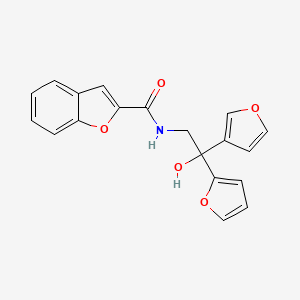

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)